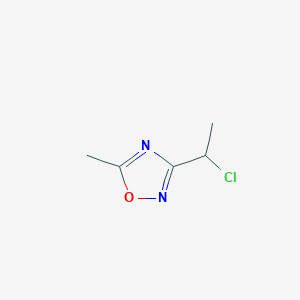
3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” is an organic compound based on its structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(1-Chloroethyl)-5-methyl” part of the name suggests that there are substituents on the oxadiazole ring: a chloroethyl group at the 3-position and a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would likely consist of an oxadiazole ring with a chloroethyl group attached at one position and a methyl group attached at another position .Chemical Reactions Analysis
Chloroformates, such as 1-Chloroethyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would depend on its specific structure. For example, 1-Chloroethyl chloroformate is a colorless liquid that decomposes slowly in water, forming ethanol, HCl, and CO2 .Wissenschaftliche Forschungsanwendungen
Capillary Electrophoresis in Drug Analysis
The compound is employed in N-demethylation reactions during the determination of multiple drugs of abuse. It is used in capillary electrophoresis with native fluorescence and laser-induced fluorescence detection, providing a sensitive method for drug analysis in biological fluids .
Chemoselective Desilylation of Silyl-Protected Alcohols
In synthetic chemistry, 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole acts as a catalyst for the chemoselective desilylation of silyl-protected alcohols. This is a pivotal step in the protection-deprotection strategies widely used in complex molecule synthesis .
Cleavage of Benzhydryl Protecting Groups
The compound is also used to cleave benzhydryl protecting groups from amines. This application is particularly important in peptide synthesis where protecting groups are used to prevent unwanted reactions during the assembly of peptide chains .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)9-8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBSPHBDFTEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



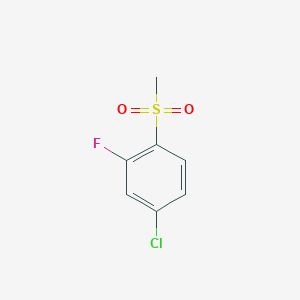
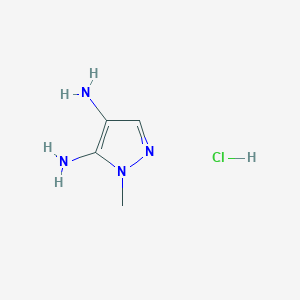
![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)

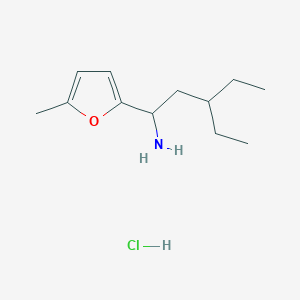
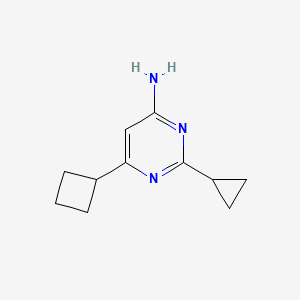

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)


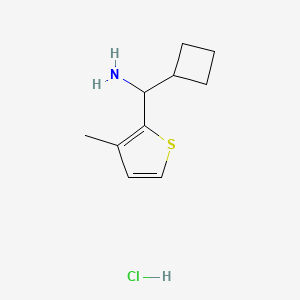
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)